molecular formula C16H14NO6- B13876359 N-[2-(8-formyl-7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate

N-[2-(8-formyl-7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate

Cat. No.: B13876359
M. Wt: 316.28 g/mol
InChI Key: DFILAFXOQGFPEV-UHFFFAOYSA-M
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Description

N-[2-(8-formyl-7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate is a synthetic compound derived from the coumarin family. Coumarins are a class of benzopyrones, known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry .

Chemical Reactions Analysis

Types of Reactions

N-[2-(8-formyl-7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .

Scientific Research Applications

N-[2-(8-formyl-7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(8-formyl-7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to inhibit cell proliferation and induce apoptosis in malignant cells. The compound may also interact with enzymes and receptors involved in inflammatory pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    7-hydroxycoumarin: Known for its anticoagulant and anticancer properties.

    8-formyl-7-hydroxy coumarin: Used as a precursor in the synthesis of various biologically active compounds.

Uniqueness

N-[2-(8-formyl-7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of formyl, hydroxy, and carbamate groups allows for diverse interactions with biological targets and chemical reagents .

Properties

Molecular Formula

C16H14NO6-

Molecular Weight

316.28 g/mol

IUPAC Name

N-[2-(8-formyl-7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate

InChI

InChI=1S/C16H15NO6/c1-2-6-17(16(21)22)7-5-10-8-14(20)23-15-11(10)3-4-13(19)12(15)9-18/h2-4,8-9,19H,1,5-7H2,(H,21,22)/p-1

InChI Key

DFILAFXOQGFPEV-UHFFFAOYSA-M

Canonical SMILES

C=CCN(CCC1=CC(=O)OC2=C1C=CC(=C2C=O)O)C(=O)[O-]

Origin of Product

United States

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